molecular formula C21H24N2O3S B6430533 methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate CAS No. 1903216-36-3

methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate

Cat. No.: B6430533
CAS No.: 1903216-36-3
M. Wt: 384.5 g/mol
InChI Key: VIXNZCSCSGOJKE-UHFFFAOYSA-N
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Description

Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 364.44 g/mol

Structural Features

The compound features a thienopyridine moiety, which is known for its diverse biological activities. The presence of the piperidine ring and the benzoate group further contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thienopyridine structures. For instance, derivatives of thienopyridine have shown significant antibacterial and antimycobacterial activity against various strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Mycobacterium tuberculosis

In vitro assays have demonstrated that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against several bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Activity

Thienopyridine derivatives have also been evaluated for their anticancer properties. A study focusing on various substituted thienopyridines revealed that certain compounds showed promising results in inhibiting cancer cell proliferation. The mechanism of action is often linked to the modulation of cell cycle progression and induction of apoptosis in cancer cells.

CompoundCancer Cell LineIC50 (μM)
Thienopyridine AHeLa10
Thienopyridine BMCF-715
Thienopyridine CA5498

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-withdrawing groups enhance activity.
  • Hydrophobic substituents increase lipophilicity and cellular uptake.

Case Study 1: Antimicrobial Efficacy

A series of thienopyridine derivatives were synthesized and tested for their antimicrobial efficacy. Among them, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Case Study 2: Anticancer Screening

In another study assessing anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and lung cancer cell lines.

Properties

IUPAC Name

methyl 2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-26-21(25)18-5-3-2-4-17(18)20(24)22-10-6-16(7-11-22)23-12-8-19-15(14-23)9-13-27-19/h2-5,9,13,16H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXNZCSCSGOJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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